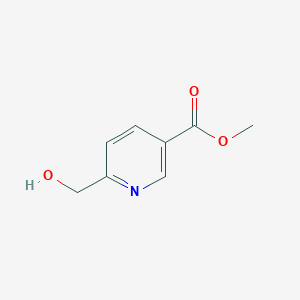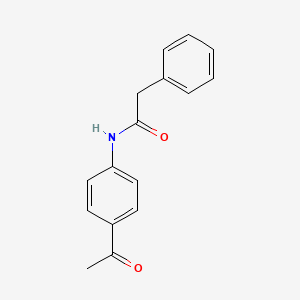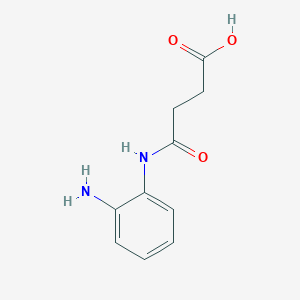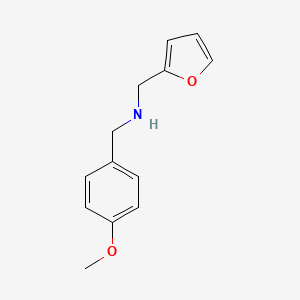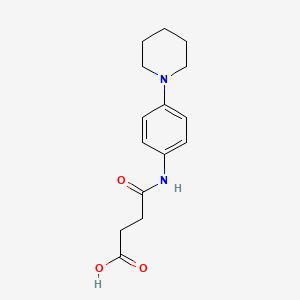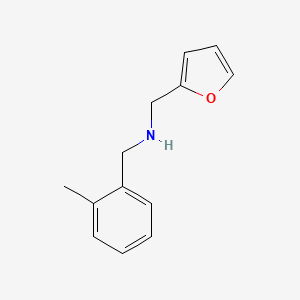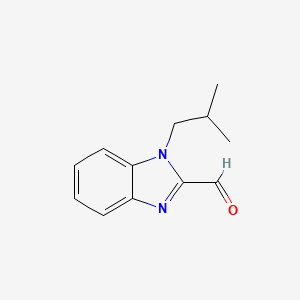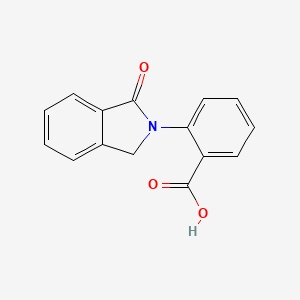
2-(1-Oxoisoindolin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(1-Oxoisoindolin-2-yl)benzoic acid, is a derivative of isoindolinone, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The related structures have been explored for their potential in drug discovery and as targets for synthetic transformations .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was achieved through esterification, fusion, and coupling reactions, starting from anthranilic acid and alanine with phthalic anhydride . Another method developed for the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involved thermal heterocyclization using 3-(hydroxyimino)isoindolin-1-one, CDI, and base-promoted cycle opening . Additionally, the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was reported, which includes the incorporation of amino acid fragments into the core structure .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques such as IR, UV-Vis, NMR, and MS. Single-crystal X-ray diffraction studies have also been employed to confirm the structures. For example, the crystal structure of a related compound showed N-H⋯O bonding, which stabilizes the molecular configuration, and π⋯π stacking interactions that further stabilize the crystal packing . The molecular structure is often stabilized by intramolecular interactions, as observed in the case of Ru(II) complexes with a related ligand .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various reactions. The DFT studies on related compounds suggest the presence of nucleophilic and electrophilic sites that indicate potential reactivity for further chemical transformations . The three-component reaction catalyzed by indium chloride to synthesize functionalized benzamides is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have been studied through spectroscopic and crystallographic methods. The compounds exhibit different forms, such as keto and enol forms, as indicated by NMR spectra . The crystal packing and intramolecular interactions significantly influence the physical properties, such as melting points and solubility .
Aplicaciones Científicas De Investigación
Applications in Gut Function Regulation
Benzoic acid derivatives, like 2-(1-Oxoisoindolin-2-yl)benzoic acid, are known for their antibacterial and antifungal properties, often used in foods and feeds as preservatives. Recent studies highlight their potential to improve growth and health by promoting gut functions, including digestion, absorption, and barrier integrity. However, excessive use might lead to gut health issues, indicating a need for understanding the optimal application levels for health benefits (Mao et al., 2019).
Pharmacokinetic Analysis in Animal Models
Physiologically-based pharmacokinetic models for benzoic acid in various species, including rats and guinea pigs, offer insights into metabolic and dosimetric differences. These models are instrumental in understanding the internal exposures of benzoic acid derivatives, aiding in reducing the uncertainty factors in assessing dietary exposures (Hoffman & Hanneman, 2017).
Alternative Drug Development
Salicylic acid derivatives, including 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, show promise in drug development due to their anti-inflammatory and analgesic activities. These compounds, while offering similar benefits to traditional drugs like acetylsalicylic acid, may provide a better toxicity profile and additional therapeutic benefits, suggesting potential in developing alternative medications (Tjahjono et al., 2022).
DNA Binding and Analytical Applications
Benzoic acid derivatives like Hoechst 33258, known for binding to the minor groove of double-stranded DNA, are utilized in various biological applications. These applications range from chromosome and nuclear staining in plant cell biology to acting as radioprotectors and topoisomerase inhibitors, highlighting their versatility in scientific research (Issar & Kakkar, 2013).
Safety And Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBCHBYNDGPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363011 |
Source


|
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxoisoindolin-2-yl)benzoic acid | |
CAS RN |
4770-69-8 |
Source


|
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


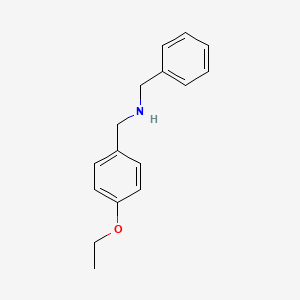
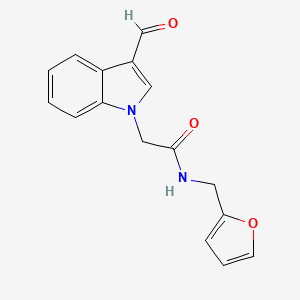
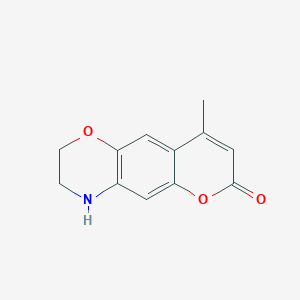
![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)
